Pent-3-en-1-amine hydrochloride
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Overview
Description
Pent-3-en-1-amine hydrochloride is a useful research compound. Its molecular formula is C5H12ClN and its molecular weight is 121.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
This compound may interact with various biological targets, depending on its chemical structure and properties .
Mode of Action
Amines are known to interact with biological systems in various ways, often acting as neurotransmitters or precursors to neurotransmitters .
Biochemical Pathways
Amines can be involved in a variety of biochemical pathways, including the synthesis of proteins, hormones, and neurotransmitters .
Pharmacokinetics
Amines are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Amines can have various effects at the molecular and cellular level, often acting as signaling molecules .
Action Environment
The action, efficacy, and stability of Pent-3-en-1-amine hydrochloride can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
Pent-3-en-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the context of amine interactions. It can act as a substrate or inhibitor for various enzymes. For instance, it may interact with monoamine oxidases, which are enzymes that catalyze the oxidation of monoamines. The interaction between this compound and these enzymes can lead to the formation of aldehydes, ammonia, and hydrogen peroxide. Additionally, this compound can form hydrogen bonds and ionic interactions with proteins, potentially affecting their structure and function .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways by interacting with receptors on the cell surface or within the cell. This compound may modulate gene expression by influencing transcription factors or other regulatory proteins. Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes. These effects can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For example, by binding to the active site of an enzyme, this compound can prevent the substrate from accessing the site, thereby inhibiting the enzyme’s function. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in cumulative effects on cellular function, including potential toxicity. Studies have shown that the compound’s activity can diminish over time, necessitating careful consideration of experimental conditions and duration .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including disruptions in normal cellular function and potential organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as monoamine oxidases, leading to the production of metabolites that can further participate in biochemical reactions. The compound’s interaction with metabolic enzymes can affect metabolic flux and alter the levels of specific metabolites within the cell. These changes can have downstream effects on cellular processes and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can influence its activity and effectiveness. Understanding these transport and distribution mechanisms is crucial for elucidating the compound’s overall impact on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a key role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound can determine its interactions with other biomolecules and its overall impact on cellular processes .
Properties
CAS No. |
1306615-57-5 |
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Molecular Formula |
C5H12ClN |
Molecular Weight |
121.61 g/mol |
IUPAC Name |
pent-3-en-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11N.ClH/c1-2-3-4-5-6;/h2-3H,4-6H2,1H3;1H |
InChI Key |
JKIHNQMXIWMLLE-UHFFFAOYSA-N |
Isomeric SMILES |
C/C=C/CCN.Cl |
SMILES |
CC=CCCN.Cl |
Canonical SMILES |
CC=CCCN.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.